1,3-Di-o-tolylguanidine (DTG) is a synthetic chemical compound frequently employed in scientific research, primarily due to its interaction with sigma receptors. [, ] These receptors, categorized into sigma-1 and sigma-2 subtypes, are involved in various cellular processes. [, ] DTG displays a higher affinity for the sigma-2 receptor subtype. [, ] Researchers utilize DTG as a pharmacological tool to investigate the roles of sigma receptors in diverse biological systems and explore potential therapeutic applications. []
1,3-Di-o-tolylguanidine is an organic compound with the molecular formula and a molecular weight of approximately 239.32 g/mol. It is classified as a selective ligand for sigma receptors in the mammalian central nervous system, indicating its potential neuropharmacological applications. The compound is also known by its IUPAC name, N,N''-bis(2-methylphenyl)guanidine, and has a CAS number of 97-39-2. It is primarily available in powder form and appears as a white to cream substance, with a melting point ranging from 171°C to 178°C .
The synthesis of 1,3-di-o-tolylguanidine typically involves the reaction of guanidine with o-toluidine derivatives. A notable method includes a rapid synthetic route that utilizes inexpensive starting materials, which enhances its feasibility for industrial applications. The synthesis can be performed under controlled conditions to optimize yield and purity. For instance, one study reported a complementary study on the electrochemical evaluation of tolyl guanidine as a corrosion inhibitor for copper, highlighting its practical synthesis .
1,3-Di-o-tolylguanidine consists of two o-tolyl groups attached to a central guanidine moiety. The structural representation can be described using the following identifiers:
This structure allows for interactions with sigma receptors due to its spatial configuration, making it an interesting candidate for neuropharmacological studies .
The chemical reactivity of 1,3-di-o-tolylguanidine can be characterized by its interactions with various nucleophiles and electrophiles. It participates in several reactions typical for guanidine derivatives, including:
These reactions are crucial in further modifying the compound for specific applications or studying its behavior in biological systems .
The mechanism of action of 1,3-di-o-tolylguanidine primarily involves its role as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes, including pain perception, mood regulation, and neuroprotection. Upon binding to these receptors, 1,3-di-o-tolylguanidine may modulate neurotransmitter release and neuronal excitability, contributing to its potential antidepressant and neuroprotective effects .
The physical and chemical properties of 1,3-di-o-tolylguanidine include:
These properties are essential for understanding the handling and application of the compound in laboratory settings .
1,3-Di-o-tolylguanidine has several scientific applications:
1,3-Di-o-tolylguanidine (DTG) is a high-affinity, pan-selective sigma (σ) receptor ligand with well-characterized interactions across receptor subtypes. Its canonical role as a sigma receptor probe stems from its balanced affinity for both σ1 and σ2 subtypes, enabling its use in radioligand binding assays and functional studies.
DTG exhibits distinct binding profiles for σ1 and σ2 receptors, with a consistent preference for the σ2 subtype across experimental systems. Radioligand competition assays reveal subnanomolar to nanomolar affinity for both subtypes, though σ2 binding is approximately 3-fold stronger. Key affinity parameters include:
This differential affinity is attributed to structural variations in the ligand-binding pockets of σ subtypes. σ2 receptors (recently identified as TMEM97) feature a sterol-sensitive transmembrane domain, while σ1 receptors possess a trimeric structure with a cupin-like binding site. DTG’s guanidine core and aromatic o-tolyl groups facilitate optimal hydrophobic interactions within both pockets, yet its linear conformation favors σ2 topology [5] [6].
Table 1: Binding Affinity of DTG for Sigma Receptor Subtypes
Receptor Subtype | Ki (nM) | Experimental System | Primary Radioligand |
---|---|---|---|
σ1 | 69 ± 8 | Guinea pig brain membranes | ³H-Pentazocine |
σ2 | 21 ± 3 | NCI-H23 lung cancer cells | [³H]DTG (+ masking agents) |
[³H]DTG serves as a versatile radioligand for sigma receptor quantification due to its balanced subtype affinity. However, methodological complexities arise when distinguishing σ1 and σ2 binding in tissues expressing both subtypes. Traditional masking protocols use σ1-selective agents (e.g., (+)-pentazocine) to block σ1 sites, leaving σ2 sites accessible to [³H]DTG. Critical findings include:
These limitations necessitate alternative approaches, such as using σ1-deficient cell lines (e.g., MCF7) or two-site binding analysis, to prevent overestimating σ2 density [7].
DTG modulates sigma receptors beyond competitive inhibition, inducing allosteric effects that alter receptor kinetics and ligand affinity. Key mechanisms include:
In σ2 systems, DTG exhibits biphasic modulation: it enhances [³H]DTG binding in NCI-H23 cell membranes at low concentrations (≤100 nM) but inhibits it at higher concentrations (≥500 nM). This suggests context-dependent roles as a positive or negative allosteric modulator [2].
Rimcazole, a selective sigma receptor antagonist, reverses DTG’s pharmacological effects via competitive inhibition at sigma sites. Evidence spans biochemical, behavioral, and electrophysiological domains:
Biochemical Antagonism
Functional Reversal in Pain Pathways
In the mouse formalin test, DTG exerts phase-specific effects:
Neurotransmitter-Modulated Behaviors
In forced swimming tests:
Table 2: Functional Antagonism of DTG by Rimcazole
Assay System | DTG Effect | Rimcazole Reversal | Proposed Mechanism |
---|---|---|---|
Formalin test (acute) | ↓ Pain behavior (58%) | Complete block at 5 mg/kg | σ1/σ2 antagonism in CNS pain circuits |
Formalin test (tonic) | ↑ Pain behavior (40%) | Complete block at 10 mg/kg | Normalization of glutamatergic tone |
Forced swimming test | ↓ Immobility time (65%) | Dose-dependent inhibition (ED50 = 8 mg/kg) | Dopamine release blockade |
SK channel inhibition* | Blockade of mAHP in neurons | No effect | Direct ion channel action by DTG |
*SK channel effects are rimcazole-insensitive [9]
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: